Dichlorobis(pyridine)palladium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

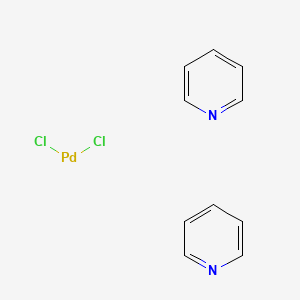

Dichlorobis(pyridine)palladium(II) is a coordination compound with the chemical formula PdCl₂(C₅H₅N)₂. It is a yellow solid that is sparingly soluble in water but more soluble in organic solvents. This compound is widely used in organic synthesis as a catalyst for various chemical reactions, particularly those involving the formation of carbon-carbon bonds .

Applications De Recherche Scientifique

Catalytic Applications

Dichlorobis(pyridine)palladium(II) serves as an effective catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

Suzuki-Miyaura Coupling

In a study involving palladium(II) complexes, dichlorobis(pyridine)palladium(II) was demonstrated to be an efficient precatalyst for the Suzuki-Miyaura reaction. The efficiency of this catalyst was attributed to the electronic properties of the pyridine ligands, which can be modified to enhance catalytic activity. The reaction conditions optimized using these complexes resulted in high yields of biaryl compounds from aryl halides and boronic acids .

Heck Reaction

Similarly, in the Heck reaction, dichlorobis(pyridine)palladium(II) has been utilized effectively to couple aryl halides with alkenes. Studies have shown that the choice of ligand significantly impacts the reaction's selectivity and yield. The square-planar geometry of the palladium complex allows for effective coordination with substrates, facilitating the reaction .

Medicinal Chemistry

The potential of dichlorobis(pyridine)palladium(II) extends into medicinal chemistry, particularly as an anticancer agent. Research has indicated that palladium complexes exhibit cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of palladium(II) complexes on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, a study demonstrated that derivatives of palladium(II), including those with pyridine ligands, showed significant cytotoxicity against these cell lines, suggesting their potential as anticancer agents .

Structural Characteristics

The structural properties of dichlorobis(pyridine)palladium(II) are crucial for its functionality. The compound typically exhibits a square-planar geometry due to the coordination environment around the palladium center.

| Property | Description |

|---|---|

| Geometry | Square-planar |

| Coordination Number | 4 |

| Ligands | Two chloride ions and two pyridine molecules |

Case Study: Antiproliferative Effects

In a comprehensive study by Kuduk-Jaworska et al., various palladium(II) complexes were synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. The study found that complexes containing pyridine ligands exhibited strong inhibitory activity against HepG2 and other cancer cell lines, demonstrating their potential as novel anticancer drugs .

Case Study: Catalytic Efficiency

A comparative analysis of different palladium catalysts revealed that dichlorobis(pyridine)palladium(II) outperformed several other palladium complexes in terms of catalytic efficiency in Suzuki-Miyaura reactions. This was attributed to the optimal electronic properties imparted by the pyridine ligands, which enhanced substrate interaction and facilitated faster reaction rates .

Mécanisme D'action

Target of Action

Dichlorobis(pyridine)palladium(II) is a complex compound that primarily targets organic molecules in chemical reactions. It is often used as a catalyst in organic synthesis reactions .

Mode of Action

The compound interacts with its targets by facilitating the formation of carbon-carbon bonds . This is achieved through its unique molecular structure, which allows it to act as a bridge between different organic molecules, enabling them to react with each other more efficiently .

Biochemical Pathways

The exact biochemical pathways affected by Dichlorobis(pyridine)palladium(II) can vary depending on the specific reaction it is used in. It is generally involved in reactions that lead to the formation of carbon-carbon bonds . These reactions are fundamental to many biochemical pathways, including those involved in the synthesis of various organic compounds .

Pharmacokinetics

In a laboratory or industrial setting, the compound is usually handled with care to avoid unnecessary exposure .

Result of Action

The primary result of Dichlorobis(pyridine)palladium(II)'s action is the efficient formation of carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used .

Action Environment

The action of Dichlorobis(pyridine)palladium(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the temperature and pressure of the reaction environment, as well as the presence of other substances that may interact with the compound . Therefore, optimal reaction conditions are crucial for maximizing the compound’s efficacy and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dichlorobis(pyridine)palladium(II) can be synthesized by reacting palladium dichloride with pyridine in a suitable solvent such as acetonitrile or chloroform. The reaction is typically carried out in a molar ratio of 1:2 (palladium dichloride to pyridine) . The general reaction is as follows:

PdCl2+2C5H5N→PdCl2(C5H5N)2

Industrial Production Methods

While specific industrial production methods for Dichlorobis(pyridine)palladium(II) are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized solvent systems to enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Dichlorobis(pyridine)palladium(II) primarily undergoes substitution reactions where the pyridine ligands can be replaced by other ligands. It also participates in catalytic cycles, particularly in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings .

Common Reagents and Conditions

Suzuki Coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate.

Heck Reaction: Involves aryl halides and alkenes, often using triethylamine as a base.

Sonogashira Coupling: Involves aryl halides and terminal alkynes, usually in the presence of a copper co-catalyst and a base like triethylamine.

Major Products

The major products of these reactions are typically biaryl compounds (Suzuki), substituted alkenes (Heck), and aryl alkynes (Sonogashira).

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(triphenylphosphine)palladium(II) dichloride: Another palladium-based catalyst used in similar cross-coupling reactions.

Tetrakis(triphenylphosphine)palladium(0): A zero-valent palladium complex used in various coupling reactions.

Uniqueness

Dichlorobis(pyridine)palladium(II) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The presence of pyridine ligands can stabilize the palladium center and facilitate certain reactions that might be less efficient with other palladium complexes.

Activité Biologique

Dichlorobis(pyridine)palladium(II) (PdCl2(Py)2) is a palladium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, summarizing key findings, case studies, and relevant data.

Overview of Dichlorobis(pyridine)palladium(II)

Dichlorobis(pyridine)palladium(II) is characterized by its square planar geometry, typical of many transition metal complexes. The palladium center is coordinated by two pyridine ligands and two chloride ions. This structure facilitates interactions with biological macromolecules, such as DNA and proteins, which are crucial for its biological activity.

Anticancer Activity

Research indicates that Pd(II) complexes, including dichlorobis(pyridine)palladium(II), exhibit varying degrees of cytotoxicity against different cancer cell lines. A study evaluated the antiproliferative effects of PdCl2(XnPy)2 complexes (where X = CH3 or Cl) on several human cancer cell lines, including MCF7 (breast cancer), CCRF-SB (leukemia), and PC3 (prostate cancer). The findings revealed that the activity was both cell-specific and time-dependent, suggesting a nuanced mechanism of action that may involve hydrolysis rates of the complexes .

Table 1: Cytotoxic Effects of PdCl2(XnPy)2 Complexes

| Complex | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| PdCl2(CH3Py)2 | MCF7 | 12.5 | DNA intercalation |

| PdCl2(ClPy)2 | CCRF-SB | 15.0 | Induction of apoptosis |

| PdCl2(CH3Py)2 | PC3 | 10.0 | Cell cycle arrest |

The biological activity of dichlorobis(pyridine)palladium(II) is believed to be associated with its ability to interact with cellular components:

- DNA Binding : Studies have shown that Pd(II) complexes can intercalate into DNA, leading to structural changes that inhibit replication and transcription. This interaction is crucial for their anticancer effects .

- Protein Interaction : The binding affinity of Pd(II) complexes to serum albumin suggests potential implications for drug delivery and bioavailability .

Antimicrobial Activity

In addition to anticancer properties, dichlorobis(pyridine)palladium(II) has demonstrated antimicrobial activity against various pathogens. Research indicates that palladium complexes can exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, studies have reported activity against Staphylococcus aureus and Escherichia coli, with mechanisms likely involving DNA intercalation and disruption of bacterial cell function .

Table 2: Antimicrobial Activity of Pd(II) Complexes

| Complex | Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| PdCl2(Py)2 | Staphylococcus aureus | 32 |

| PdCl2(Py)2 | Escherichia coli | 64 |

Case Studies

- Cytotoxicity in Cancer Models : A notable case study involved the evaluation of dichlorobis(pyridine)palladium(II) against HeLa cells, where it exhibited a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that the compound's mechanism involved both apoptosis and necrosis pathways .

- Antimicrobial Efficacy : Another study assessed the antimicrobial properties of various palladium complexes, including dichlorobis(pyridine)palladium(II). Results indicated that these compounds could effectively inhibit bacterial growth in vitro, supporting their potential use as therapeutic agents against infections .

Propriétés

IUPAC Name |

dichloropalladium;pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5N.2ClH.Pd/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAJDBPACANOPMA-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.Cl[Pd]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2Pd |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular structure of Dichlorobis(pyridine)palladium(II) and how does it influence its properties?

A1: Dichlorobis(pyridine)palladium(II) exhibits a square planar geometry with the palladium atom at the center. [] Two chlorine atoms and two nitrogen atoms from the pyridine ligands occupy the corners of the square, coordinating to the palladium. This structure is typical for Pd(II) complexes and contributes to their stability and catalytic activity. [] The paper by N. J. Long et al. [] further explores how modifications to the pyridine ligands, specifically substitutions at the 4-position, can impact the complex's ability to form []pseudorotaxanes through second-sphere coordination. This highlights the importance of ligand structure in influencing the compound's interactions and potential applications.

Q2: What analytical techniques are commonly used to characterize Dichlorobis(pyridine)palladium(II)?

A2: Single crystal X-ray diffraction is a key technique used to determine the solid-state structure of Dichlorobis(pyridine)palladium(II) and its complexes. [, ] This technique provides precise information about bond lengths, angles, and overall molecular geometry. Furthermore, the paper by Engelhardt et al. [] utilizes X-ray diffraction data to determine the crystal system (monoclinic), space group (C2/c), unit cell dimensions, and other crystallographic parameters.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.